molecular formula C15H10BrN3OS B2727458 N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide CAS No. 309293-36-5

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide

Cat. No.: B2727458
CAS No.: 309293-36-5
M. Wt: 360.23
InChI Key: NOEKOUCPUJAYLQ-UHFFFAOYSA-N
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Description

N-(4-(4-Bromophenyl)thiazol-2-yl)nicotinamide (CAS 309293-36-5) is a chemical compound with the molecular formula C15H10BrN3OS and a molecular weight of 360.23 . It belongs to the class of N-(4-phenylthiazol-2-yl)nicotinamide analogs, which are synthesized by conjugating 2-amino-4-phenyl thiazoles with nicotinic acids, creating a hybrid pharmacophore structure that incorporates both thiazole and pyridine moieties . Recent scientific research highlights the significant potential of this analog in agricultural science. Studies have shown that pyridine-3-carboxamide analogs can act as effective agents against bacterial wilt in tomatoes, a devastating disease caused by Ralstonia solanacearum that can lead to yield losses of up to 91% . Molecular docking studies indicate that these compounds, including closely related structures, can bind strongly to the Monomeric Ralstonia solanacearum lectin (PDB: 4CSD), with specific analogs demonstrating binding affinities and hydrogen-bonding interactions with amino acid residues such as Cys75 and Ser88 that are comparable to standard treatments . The structure-activity relationship (SAR) of this series reveals that the positions and types of substituents on the aromatic rings strongly influence their biological activity, with electron-donating groups often enhancing efficacy . Furthermore, thiazole derivatives in general are recognized as versatile scaffolds in medicinal chemistry and drug discovery, exhibiting a broad spectrum of biological activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEKOUCPUJAYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813504
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications of this compound.

Synthesis and Structural Characteristics

This compound combines a thiazole moiety with a nicotinamide structure, featuring a bromophenyl substituent that enhances its biological properties through electronic effects. The synthesis typically involves the reaction of thiazole derivatives with nicotinamide under controlled conditions, allowing for the formation of the desired compound with high purity.

Antimicrobial Activity

This compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureus5025 (Chloramphenicol)
Escherichia coli10050 (Ciprofloxacin)
Candida albicans7520 (Fluconazole)

The compound shows varying degrees of efficacy, with MIC values indicating moderate to potent activity compared to standard antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The compound was tested using the Sulforhodamine B (SRB) assay, which measures cell viability.

Table 2: Anticancer Activity Against MCF7 Cells

CompoundIC50 (µM)
This compound12
Reference Compound (Doxorubicin)0.5

The results indicate that this compound possesses significant anticancer activity, although it is less potent than established chemotherapeutics like Doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups like bromine enhances antimicrobial activity by increasing lipophilicity and improving membrane permeability. Conversely, substituents that are electron-donating may reduce activity due to steric hindrance or decreased interaction with target sites.

Table 3: SAR Analysis of Thiazole Derivatives

Compound NameSubstituent TypeBiological Activity
This compoundBromineHigh antimicrobial
N-(4-(chlorophenyl)thiazol-2-yl)nicotinamideChlorineModerate antimicrobial
N-(phenylthiazol-2-yl)nicotinamideNo halogenLow antimicrobial

This analysis highlights the importance of substituent effects on the biological profile of thiazole derivatives .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of this compound. For instance, a series of thiazole derivatives were synthesized and tested for their antimicrobial and anticancer properties. The findings suggest that modifications in the thiazole ring can significantly impact their efficacy against specific pathogens and cancer cell lines .

In one study, compounds with different substituents were tested against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited improved activity against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide has demonstrated promising antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, molecular docking studies indicated that certain derivatives possess strong binding affinities to bacterial receptors, enhancing their efficacy as antimicrobial agents .

Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have reported significant cytotoxic effects against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B assay revealed that specific derivatives of this compound exhibit potent antiproliferative effects, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents can significantly impact the compound's effectiveness against specific pathogens or cancer cells. For example, the presence of electron-withdrawing groups like bromine enhances antimicrobial activity compared to unsubstituted analogs .

CompoundSubstituentActivity TypeNotes
This compoundBromineAntimicrobial, AnticancerEnhanced activity due to electronic effects
N-(4-(4-chlorophenyl)thiazol-2-yl)nicotinamideChlorineAntimicrobialDifferent electronic properties affecting activity
N-(5-methylthiazol-2-yl)nicotinamideMethyl groupAnticancerVariation in steric hindrance affecting binding

Synthesis and Molecular Modeling

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and nicotinamide moieties. Molecular modeling techniques such as docking studies are employed to predict the binding interactions of synthesized compounds with biological targets. These studies provide insights into how structural modifications can enhance pharmacological properties .

Case Studies and Research Findings

Several research studies have focused on the applications of this compound:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones and minimum inhibitory concentrations (MICs) .
  • Anticancer Screening : Research highlighted the compound's ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (, Figure 1):
    • Structural difference : Chlorine replaces bromine at the phenyl 4-position, and a hydroxyl group is introduced at the nicotinamide’s 6-position.
    • Implications :
  • The 6-hydroxyl group enhances hydrogen-bonding capacity, which could improve target affinity but reduce metabolic stability .

  • 6-(4-(1H-1,2,4-Triazol-1-yl)benzylthio)-N-(4-fluorophenyl)-nicotinamide (Compound 36) ():

    • Structural difference : Fluorine replaces bromine, and a triazole-benzylthio group is added to the nicotinamide’s 6-position.
    • Implications :
  • Fluorine’s high electronegativity may strengthen dipole interactions with targets, while the triazole-benzylthio group introduces steric bulk and additional hydrogen-bonding sites.
  • ESI-MS data (m/z = 406.1 [M + H]⁺) and HPLC purity (85.3%) suggest moderate stability and synthetic feasibility .

Heterocycle Modifications

Oxazole vs. Thiazole Derivatives

  • N-(4-(Thiomorpholine-4-carbonyl)oxazol-2-yl)nicotinamide (5i) ():
    • Structural difference : Oxazole replaces thiazole, and a thiomorpholine-carbonyl group is appended.
    • Implications :
  • Oxazole’s oxygen atom (vs.
  • The thiomorpholine moiety introduces a flexible, sulfur-containing pharmacophore that may enhance interactions with cysteine residues in targets.
  • ¹H-NMR data (δ 12.4 ppm for -NH amide) confirms stable amide bond formation .

Functional Group Additions

Hydrazine-Linked Analogs

  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide ():
    • Structural difference : A methoxyphenyl-thiazole is linked to a tetrahydro-azepine hydrazine group.
    • Implications :
  • Methoxy’s electron-donating effect increases aromatic ring reactivity, while the hydrazine linker may confer redox activity or metal chelation.

Q & A

Q. What are the common synthetic routes for N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide and related derivatives?

The synthesis typically involves condensation reactions between thiazole intermediates and nicotinamide derivatives. For example:

  • Intermediate preparation : 4-(4-bromophenyl)thiazol-2-amine is synthesized via Hantzsch thiazole formation using α-bromo ketones and thiourea derivatives .
  • Coupling with nicotinamide : The amine group on the thiazole reacts with activated nicotinamide derivatives (e.g., nicotinoyl chloride) under reflux in anhydrous solvents like THF or ethanol. Yields range from 44% to 84% depending on reaction optimization .

Q. Key Reaction Conditions :

StepReagents/ConditionsYieldMelting PointReference
Thiazole formationThiourea + α-bromo ketone (ethanol, reflux)26–84%90–228°C
Amide couplingNicotinoyl chloride + THF, triethylamine44–84%140–240°C

Q. How is the structural characterization of this compound validated?

Characterization relies on spectroscopic and crystallographic methods:

  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1715 cm⁻¹, N-H bend at ~2924 cm⁻¹) .
  • NMR : 1H^1H-NMR identifies aromatic protons (δ 7.11–8.64 ppm), thiazole NH (δ 12.36 ppm), and methylene groups (δ 3.55–3.65 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 456.31 [M]⁺) confirm molecular weight .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bond: 1.71 Å; Br-C distance: 1.89 Å) .

Q. What in vitro assays evaluate its biological activity?

  • Cytotoxicity : Sulforhodamine B (SRB) assay quantifies protein content in adherent cells, with linear correlation to cell density (signal-to-noise ratio ~1.5 at 564 nm) .
  • Enzyme inhibition : α-Glucosidase inhibition assays measure IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as substrate .
  • Anticancer activity : Compounds are screened against cancer cell lines (e.g., MCF-7, HepG2) using standardized protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -Br, -CF₃) enhances lipophilicity and metabolic stability. For example, the 4-bromophenyl group improves binding to hydrophobic enzyme pockets .
  • Scaffold modifications : Replacing nicotinamide with coumarin (as in ) increases α-glucosidase inhibition (IC₅₀ = 1.2 µM) via enhanced π-π stacking .

Q. Key SAR Findings :

ModificationBiological OutcomeReference
Bromophenyl at C4Increased cytotoxicity (IC₅₀: 5 µM vs. 20 µM for unsubstituted)
Trifluoromethyl groupImproved pharmacokinetic stability (t₁/₂: 8 h vs. 2 h)

Q. How to resolve contradictions in reported biological data?

Discrepancies may arise from:

  • Assay variability : Compare SRB vs. MTT assay protocols (e.g., incubation time, cell line sensitivity).
  • Structural analogs : Activity differences in derivatives (e.g., N-(4-chlorophenyl) vs. N-(4-bromophenyl)) may reflect substituent electronic effects .
  • Dose-response curves : Ensure consistent IC₅₀ calculations (e.g., nonlinear regression vs. endpoint analysis).

Q. Methodological Recommendations :

  • Validate assays with positive controls (e.g., doxorubicin for cytotoxicity).
  • Use high-resolution crystallography to confirm binding modes .

Q. How can molecular docking inform derivative design?

  • Target identification : Dock compounds into α-glucosidase (PDB: 2ZEJ) to prioritize hydrophobic interactions (e.g., bromophenyl with Phe157) .
  • Dynamic stability : Perform 100 ns molecular dynamics simulations to assess ligand-receptor complex stability (RMSD < 2.0 Å) .

Q. Example from :

  • Hydrophobic interactions : Contribute 60% of binding energy in coumarin-thiazole derivatives.
  • Electrostatic interactions : Hydrogen bonds with catalytic residues (e.g., Asp214) enhance inhibition .

Q. What strategies improve solubility without compromising activity?

  • Prodrug approaches : Introduce phosphate or PEG groups on the nicotinamide moiety.
  • Salt formation : Use hydrochloride salts (as in ) to enhance aqueous solubility.
  • Co-crystallization : Screen with cyclodextrins or co-solvents (e.g., DMSO) .

Q. How are metabolic pathways and excretion profiles studied?

  • In vivo models : Administer radiolabeled compound to Sprague-Dawley rats; collect bile and urine for LC-MS analysis .
  • Metabolite identification : Phase I metabolites (e.g., hydroxylation at thiazole C5) are characterized via MS/MS fragmentation .

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